molecular formula C13H11BrF3N5O B14653794 1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine CAS No. 51388-14-8

1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine

Cat. No.: B14653794
CAS No.: 51388-14-8
M. Wt: 390.16 g/mol
InChI Key: WDMDBSMEYMJPGF-UHFFFAOYSA-N
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Description

1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine typically involves multiple steps, including the introduction of bromine and trifluoromethyl groups to the aromatic ring, followed by the formation of the guanidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Sodium iodide (NaI), silver nitrate (AgNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-2pyrimidinyl]guanidine: Similar structure but lacks the methyl group on the pyrimidinyl ring.

    1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]urea: Similar structure but contains a urea moiety instead of guanidine.

Uniqueness

1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine is unique due to the combination of bromine, trifluoromethyl, and pyrimidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51388-14-8

Molecular Formula

C13H11BrF3N5O

Molecular Weight

390.16 g/mol

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H11BrF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23)

InChI Key

WDMDBSMEYMJPGF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Br)C(F)(F)F

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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